molecular formula C18H19ClN4OS B3944110 [3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride

[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride

Cat. No. B3944110
M. Wt: 374.9 g/mol
InChI Key: FCKFTELESOWHRM-UHFFFAOYSA-N
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Description

The compound “[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also has methoxyphenyl and phenyl groups attached to the pyrazole ring. The presence of an imidothiocarbamate group suggests that it might have interesting reactivity .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrazole ring, a five-membered ring with two nitrogen atoms, would be a key structural feature. The phenyl and methoxyphenyl groups would add further complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the imidothiocarbamate group. The pyrazole ring is aromatic and relatively stable, but can participate in various reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall size and shape of the molecule, and the specific arrangement of its atoms would all play a role .

Safety and Hazards

As with any chemical compound, handling “[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride” would require appropriate safety precautions. Without specific information, it’s hard to comment on the exact safety and hazards associated with this compound .

Future Directions

The study of novel pyrazole derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research could explore the synthesis, characterization, and potential applications of this compound .

properties

IUPAC Name

[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS.ClH/c1-23-16-9-7-13(8-10-16)17-14(12-24-18(19)20)11-22(21-17)15-5-3-2-4-6-15;/h2-11H,12H2,1H3,(H3,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKFTELESOWHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2CSC(=N)N)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride
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[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride

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